2-Amino Nevirapine-d3

Descripción general

Descripción

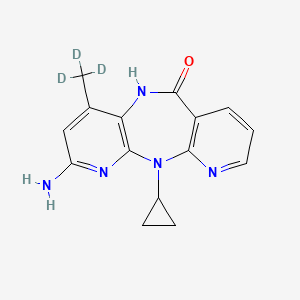

“2-Amino Nevirapine-d3” is a derivative of nevirapine, which is structurally similar to nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. The molecular formula of “this compound” is C15H12D3N5O, and its molecular weight is 284.33 .

Synthesis Analysis

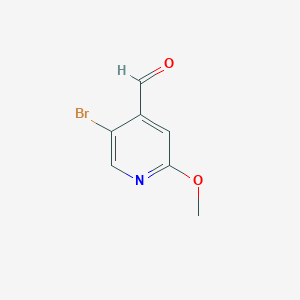

The synthesis of nevirapine analogs, including “this compound”, has been studied . A new method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position has been developed . This method could potentially be used for the synthesis of “this compound”.

Molecular Structure Analysis

The molecular structure of nevirapine has been studied using Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .

Chemical Reactions Analysis

The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of nevirapine have been probed into by methods of Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The UV spectrum was measured in methanol . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .

Aplicaciones Científicas De Investigación

1. Pharmacogenetics of Nevirapine-Induced Hepatotoxicity

A study by Ciccacci et al. (2010) in Mozambique focused on identifying genes and variants involved in nevirapine-induced hepatotoxicity. It highlighted the association of the ABCB1 c.3435C>T SNP with hepatotoxicity risk, emphasizing the role of genetic factors in adverse drug reactions (Ciccacci et al., 2010).

2. Continuous Synthesis of Nevirapine Precursors

Longstreet et al. (2013) investigated the continuous synthesis of 2-bromo-4-methylnicotinonitrile, a precursor to nevirapine. This research offers insights into cost-effective and efficient production methods for nevirapine, highlighting its significance in the pharmaceutical industry (Longstreet et al., 2013).

3. Nevirapine Protein Adducts as Biomarkers of Toxicity

Antunes et al. (2010) conducted a study on the formation of protein adducts by nevirapine metabolites, suggesting potential biomarkers for monitoring toxicity effects in patients administered with nevirapine (Antunes et al., 2010).

4. Pharmacokinetics of Nevirapine Metabolites

Fan-Havard et al. (2013) analyzed the pharmacokinetics of nevirapine phase I metabolites. This study contributes to understanding the drug's biotransformation pathways and its implications for efficacy and toxicity (Fan-Havard et al., 2013).

5. Nevirapine and Cytochrome P450 Interactions

Walubo et al. (2006) explored the role of rat CYP3A and CYP2B1/2 in nevirapine-induced hepatotoxicity, providing insights into the drug's interaction with liver enzymes and its potential adverse effects (Walubo et al., 2006).

6. Nevirapine Hydroxy Metabolites in Plasma

Mustafa et al. (2016) studied CYP2B6 activity by measuring nevirapine hydroxy metabolites in plasma, aiming to understand factors associated with the drug's pharmacokinetic parameters (Mustafa et al., 2016).

7. Synthesis and Characterization of Nevirapine DNA Adducts

Antunes et al. (2008) conducted research on the synthesis and characterization of DNA adducts from nevirapine, contributing to understanding the drug's potential mutagenic and carcinogenic effects (Antunes et al., 2008).

Mecanismo De Acción

Target of Action

2-Amino Nevirapine-d3, a deuterium labeled derivative of Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by transcribing the viral RNA into DNA .

Mode of Action

This compound, like Nevirapine, binds directly to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking both the RNA-dependent and DNA-dependent DNA polymerase activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, a critical step in the replication of the virus .

Pharmacokinetics

Nevirapine is metabolized by the cytochrome P450 enzyme system, and its elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus . This can lead to a decrease in viral load and an improvement in immune function in HIV-1-infected individuals .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Amino Nevirapine-d3 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the HIV-1 reverse transcriptase enzyme, inhibiting its activity and preventing the replication of the virus . The interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting the reverse transcription of viral RNA into DNA, thereby blocking the replication of HIV-1 within infected cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to changes in the expression of genes involved in the immune response and viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting its polymerase activity . The compound forms hydrogen bonds and hydrophobic interactions with the enzyme, leading to a conformational change that prevents the enzyme from transcribing viral RNA into DNA . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and changes in gene expression . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and skin reactions . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolic oxidation to form phenolic derivatives, which can further react with bionucleophiles to form covalent adducts . These metabolic transformations are mediated by enzymes such as cytochrome P450 . The compound’s metabolism can affect its pharmacokinetic and pharmacodynamic properties, influencing its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its molecular size, charge, and hydrophobicity . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression . Its localization can also influence its stability and degradation within the cell .

Propiedades

IUPAC Name |

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

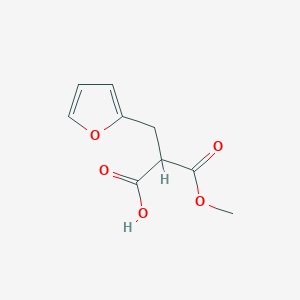

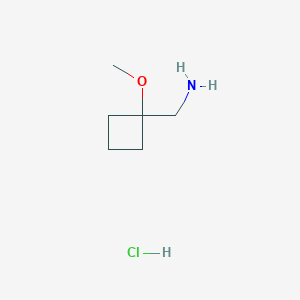

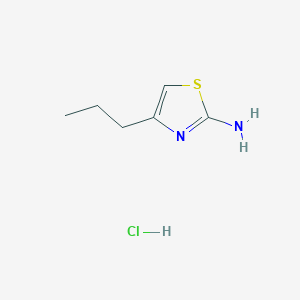

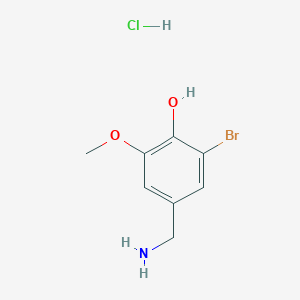

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)